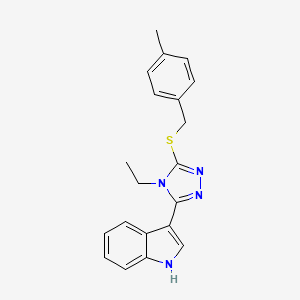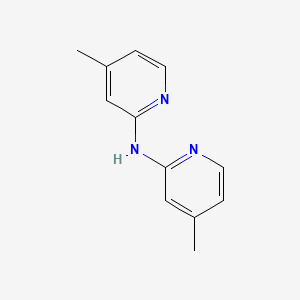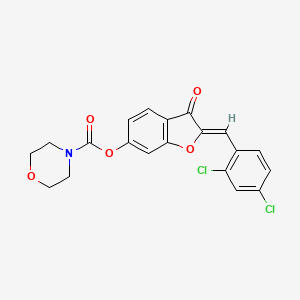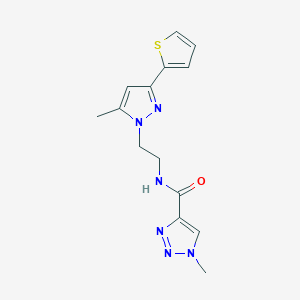![molecular formula C10H19NO B2829317 7,7-Dimethyl-9-oxa-6-azaspiro[4.5]decane CAS No. 326894-29-5](/img/structure/B2829317.png)
7,7-Dimethyl-9-oxa-6-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7,7-Dimethyl-9-oxa-6-azaspiro[4.5]decane is a chemical compound with the IUPAC name 7,7-dimethyl-6-oxa-9-azaspiro[4.5]decane hydrochloride . It has a molecular weight of 205.73 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19NO.ClH/c1-9(2)7-11-8-10(12-9)5-3-4-6-10;/h11H,3-8H2,1-2H3;1H . This indicates that the molecule contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chloride (Cl) atoms.Scientific Research Applications
Chemically Related Compounds in Research
Pharmacokinetics and Tolerance in Medical Compounds
A study by Nakashima et al. (1995) investigated the pharmacokinetics and tolerance of DU-6859a, a fluoroquinolone, revealing insights into absorption rates, serum concentrations, and excretion patterns, as well as potential for tissue penetration, in healthy male volunteers. This type of research is pivotal for understanding the behavior of new pharmaceutical compounds in the human body, including their safety and efficacy profiles (Nakashima et al., 1995).Siloxanes in Medical Applications
Flassbeck et al. (2003) detailed an analysis of siloxanes, silicon, and platinum in tissues of women with silicone gel-filled implants, using advanced analytical techniques. This research underscores the importance of monitoring and understanding the long-term effects of implanted materials, contributing to the development of safer biomedical devices (Flassbeck et al., 2003).DNA Methylation in Cancer Therapy
A series of studies have explored the use of DNA methylation inhibitors, such as decitabine, in treating leukemia and other cancers, highlighting the therapeutic potential of epigenetic modification. These studies provide insights into the mechanisms of action of such treatments and their efficacy in clinical settings, pointing towards personalized medicine approaches in oncology (Garcia-Manero et al., 2006; Samlowski et al., 2005).
Properties
IUPAC Name |
7,7-dimethyl-9-oxa-6-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-9(2)7-12-8-10(11-9)5-3-4-6-10/h11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFXYWWLFBEZQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC2(N1)CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2829243.png)
![N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)-2-phenylacetamide](/img/structure/B2829244.png)

![3-[(3-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2829248.png)
![N-((3R,4R)-1-benzyl-4-Methylpiperidin-3-yl)-N-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine](/img/structure/B2829249.png)

![3-methyl-8-(9H-xanthene-9-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2829253.png)


